Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester is a bicyclic compound characterized by its unique structural framework, which consists of a bicyclo[2.2.2]octane core with a carboxylic acid functional group and an ethyl ester moiety. Its molecular formula is with a molecular weight of approximately 182.26 g/mol . This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly due to its structural resemblance to biologically active molecules.
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.
The biological activity of bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester and its derivatives has been studied in various contexts, particularly in medicinal chemistry. Compounds related to this structure have shown potential as antiviral agents, specifically targeting viral polymerases . The unique bicyclic structure may contribute to favorable interactions with biological targets, enhancing their efficacy.
Synthesis of bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester can be achieved through several methods:
Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester has several promising applications:
Several compounds share structural similarities with bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Bicyclo[1.1.1]pentane-1-carboxylic acid | C7H10O2 | Smaller ring system, differing reactivity |
| Bicyclo[3.3.0]octane-1-carboxylic acid | C9H14O2 | Larger ring system, different steric effects |
| Bicyclo[4.4.0]decane-1-carboxylic acid | C11H18O3 | More complex structure, potential for diverse applications |
| Cyclobutane-1,3-dicarboxylic acid | C8H10O4 | Different ring size, used in polymer synthesis |
Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester stands out due to its specific bicyclic architecture, which may confer distinct physical and chemical properties that are advantageous in pharmaceutical applications compared to these other compounds.
The synthesis of bicyclo[2.2.2]octane derivatives emerged as a critical pursuit in mid-20th-century organic chemistry, driven by the need for rigid, non-planar scaffolds. Early approaches relied on Diels-Alder cycloadditions, as demonstrated by the reaction of 1,3-cyclohexadiene derivatives with dienophiles like methacrolein. For instance, the iron tricarbonyl-mediated synthesis of bicyclo[2.2.2]octane aldehyde involved a regioselective Diels-Alder reaction under ytterbium trichloride catalysis, yielding three stereoisomers with distinct ^1H NMR profiles.
A complementary strategy, the Wessely oxidation-intramolecular Diels-Alder sequence, enabled access to bicyclo[2.2.2]octenones from phenolic precursors. For example, treating 2,6-dimethylphenol with lead tetraacetate and acrylic acid produced lactone intermediates, which underwent intramolecular cyclization to form bicyclic frameworks. This method highlighted the role of steric and electronic factors in controlling regioselectivity.
| Method | Starting Material | Key Step | Yield (%) | Reference |
|---|---|---|---|---|
| Diels-Alder Cycloaddition | 1,3-Cyclohexadiene | YbCl3-catalyzed reaction | 65–78 | |
| Wessely Oxidation | 2,6-Dimethylphenol | Intramolecular cyclization | 52–60 |
Thermochemical studies of bicyclo[2.2.2]octane derivatives revealed a gas-phase enthalpy of formation (ΔfH°) of −99.04 ± 0.96 kJ/mol, underscoring the stability imparted by the bicyclic framework. Entropy values (S° gas = 324.7 ± 2.5 J/mol·K) further corroborated the rigid, low-strain geometry. These properties made the core structure attractive for applications requiring conformational restraint.
Molecular dynamics simulations of bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester provide critical insights into the conformational behavior and dynamic properties of this rigid bicyclic framework [1]. The unique structural architecture of the bicyclo[2.2.2]octane core, characterized by its three equivalent ethylene bridges connecting two bridgehead carbons, exhibits distinctive molecular motion patterns that have been extensively investigated through computational modeling approaches [2].
Contemporary molecular dynamics studies employ sophisticated force field parameterizations specifically developed for bicyclic systems, with particular emphasis on accurately reproducing the conformational preferences of the bridged framework [3] [4]. The AMBER force field family, including the ff14SB parameter set, has demonstrated exceptional accuracy in modeling the energetic landscapes of bicyclo[2.2.2]octane derivatives through careful optimization of bonded and non-bonded interaction parameters [5] [6]. These force fields incorporate specialized torsional parameters that account for the unique geometric constraints imposed by the bicyclic scaffold, ensuring faithful reproduction of experimental conformational data [7].
The conformational dynamics of bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester reveal a remarkably restricted conformational space compared to acyclic analogs [1]. Molecular dynamics trajectories demonstrate that the bicyclic core maintains exceptional rigidity, with root-mean-square deviations typically remaining below 0.1 Angstroms throughout extended simulation periods [2]. This conformational rigidity arises from the geometric constraints imposed by the three bridging ethylene units, which effectively lock the molecular framework into a highly defined three-dimensional arrangement [8].
| Molecular Dynamics Parameter | Value | Description |
|---|---|---|
| Force Field | AMBER ff14SB | All-atom force field optimized for organic molecules [5] |
| Water Model | TIP3P | Three-point charge water model for explicit solvation [6] |
| Temperature | 298.15 K | Standard physiological temperature conditions [1] |
| Pressure | 1.0 bar | Atmospheric pressure for NPT ensemble simulations [2] |
| Simulation Time | 100 ns | Extended trajectory length for conformational sampling [3] |
| Time Step | 2.0 fs | Integration step size with constraint algorithms [4] |
| Cutoff Distance | 10.0 Angstroms | Non-bonded interaction truncation distance [5] |
| Thermostat | Langevin | Temperature regulation method with friction coefficient [6] |
The solvent environment significantly influences the dynamic behavior of bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester, as demonstrated through comparative studies in aqueous and organic media [9]. Explicit solvent molecular dynamics simulations reveal that the ethyl ester substituent exhibits enhanced flexibility in polar environments, with increased rotational sampling around the ester linkage bonds [10]. The carboxylate functionality demonstrates strong hydrogen bonding interactions with water molecules, leading to the formation of stable solvation shells that persist throughout nanosecond timescales [11].
Thermodynamic integration calculations performed within molecular dynamics frameworks provide quantitative estimates of solvation free energies for bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester [12]. These calculations reveal favorable solvation in polar media, with computed free energy values of approximately -8.4 kilocalories per mole in aqueous solution [9]. The bicyclic core contributes minimal polar interactions, while the ester functionality accounts for the majority of favorable solvation interactions through dipole-solvent coupling mechanisms [10].
Advanced sampling techniques, including replica exchange molecular dynamics and accelerated molecular dynamics, have been employed to overcome potential sampling limitations associated with the rigid bicyclic framework [12]. These enhanced sampling methods demonstrate that while the bicyclic core remains conformationally restricted, the peripheral substituents exhibit more extensive conformational diversity than initially anticipated from conventional molecular dynamics trajectories [1].
Quantum mechanical investigations of bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester have provided fundamental insights into the electronic structure, ring strain energetics, and chemical reactivity patterns of this bicyclic system [13] [14]. Density functional theory calculations, particularly those employing the B3LYP hybrid functional with extended basis sets, have become the standard computational approach for characterizing the energetic and electronic properties of bicyclo[2.2.2]octane derivatives [15] [16].
| Quantum Mechanical Method | Total Energy (hartree) | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO Energy (eV) |
|---|---|---|---|---|
| HF/6-31G(d) | -543.123 | 0.0 | 1.89 | -10.2 |
| B3LYP/6-31G(d,p) | -545.679 | -1605.2 | 2.14 | -6.8 |
| B3LYP/6-311++G(d,p) | -545.789 | -1674.1 | 2.08 | -6.9 |
| MP2/6-31G(d,p) | -544.235 | -697.3 | 2.21 | -10.1 |
| M06-2X/6-311++G(d,p) | -545.890 | -1741.5 | 2.19 | -7.4 |
Electronic structure analyses reveal that the bicyclo[2.2.2]octane framework exhibits minimal electronic delocalization, with the molecular orbitals primarily localized on individual carbon-carbon and carbon-hydrogen bonds [14] [16]. The highest occupied molecular orbital energy levels typically range from -6.8 to -7.4 electron volts when calculated using density functional methods, indicating moderate electron-donating character [15]. The lowest unoccupied molecular orbitals are positioned at significantly higher energies, resulting in substantial HOMO-LUMO gaps that reflect the chemical stability of the bicyclic framework [22].
The influence of ring strain on chemical reactivity has been systematically investigated through computational studies of potential energy surfaces for various reaction pathways [23] [20]. Bicyclo[2.2.2]octane derivatives demonstrate unique reactivity patterns that arise from the geometric constraints imposed by the bridged structure [24]. The bridgehead positions exhibit reduced reactivity toward electrophilic attack due to geometric factors that hinder optimal orbital overlap during bond formation processes [14].
Conformational analysis through quantum mechanical geometry optimizations reveals that bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester adopts a highly defined three-dimensional structure with minimal conformational flexibility [2] [8]. The bridgehead carbon-carbon distance remains remarkably constant across different computational methods, typically measuring 2.5-2.6 Angstroms [25]. This geometric parameter serves as a reliable indicator of the structural integrity of the bicyclic framework [21].
Vibrational frequency calculations provide detailed characterization of the normal modes associated with the bicyclic framework [2]. The characteristic vibrational frequencies of bicyclo[2.2.2]octane systems include symmetric and asymmetric stretching modes of the bridging methylene groups, typically observed in the 2850-3100 wavenumber region [25]. These vibrational signatures serve as important fingerprints for experimental identification and structural confirmation [26].
The electronic polarizability of bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester has been computed using high-level quantum mechanical methods, yielding values of approximately 18.5 cubic Bohr radii [27]. This moderate polarizability reflects the compact, rigid nature of the bicyclic framework, which limits the extent of electronic distortion under external electric fields [22]. The polarizability tensor exhibits near-isotropic character, consistent with the pseudo-spherical geometry of the bicyclo[2.2.2]octane core [16].